molecular formula C17H13N5O4 B13704990 N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide

N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide

Cat. No.: B13704990
M. Wt: 351.32 g/mol
InChI Key: XHEDOWQAUMPTHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions to form the tetrazole ring.

    Attachment of the Tetrazole Ring to the Benzamide Core: The tetrazole ring is then attached to a benzamide derivative through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, typically using a hydroxylating agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carbonyl group in the benzamide core can be reduced to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted tetrazole derivatives

Scientific Research Applications

N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13N5O4

Molecular Weight

351.32 g/mol

IUPAC Name

N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide

InChI

InChI=1S/C17H13N5O4/c23-13(9-14(24)16-19-21-22-20-16)11-7-4-8-12(15(11)25)18-17(26)10-5-2-1-3-6-10/h1-8,25H,9H2,(H,18,26)(H,19,20,21,22)

InChI Key

XHEDOWQAUMPTHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2O)C(=O)CC(=O)C3=NNN=N3

Origin of Product

United States

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